molecular formula C20H20FN3O4 B2595709 N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1172341-14-8

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2595709
CAS No.: 1172341-14-8
M. Wt: 385.395
InChI Key: KAWZJRSVZLCPGX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including a dimethoxyphenyl group, an ethoxy group, a fluorophenyl group, and a carboxamide group. The unique combination of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a dimethoxyphenyl halide in the presence of a base, such as potassium carbonate, to form the corresponding arylated pyrazole.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base.

    Fluorination: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or amide reagent.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor ligands.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

    1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.

    5-(2-(2,6-dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole: This compound contains a fluorophenyl group and an oxadiazole ring, which may confer different pharmacological activities compared to the pyrazole derivative.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-4-28-18-12-24(15-8-5-13(21)6-9-15)23-19(18)20(25)22-14-7-10-16(26-2)17(11-14)27-3/h5-12H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWZJRSVZLCPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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